molecular formula C10H11BrClF2N B13479481 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13479481
M. Wt: 298.55 g/mol
InChI Key: JTIBZCXPBIVOTM-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a specialized tetrahydroisoquinoline derivative serving as a key chemical scaffold in medicinal chemistry and pharmacology research. Its primary research value lies in its potential application as a PRMT5 inhibitor for antineoplastic investigations . Protein arginine methyltransferase 5 (PRMT5) is an enzyme responsible for the methylation of arginine residues on proteins, a critical post-translational modification that influences transcription, mRNA splicing, and DNA repair . The hypermethylation driven by PRMT5 is implicated in various cancers, making inhibitors of this enzyme a promising avenue for novel cancer therapeutics, including for leukemia . Furthermore, structurally related tetrahydroisoquinoline compounds have demonstrated significant bioactivity in cardiovascular research, exhibiting strong antiarrhythmic properties by modulating voltage-gated sodium channels and Na⁺/Ca²⁺ exchange in cardiac muscle . This makes the compound a versatile intermediate for developing new treatments for cardiac arrhythmias, a leading cause of mortality worldwide . Researchers are leveraging this compound to create novel molecular entities that correct electrophysiological disturbances in cardiomyocytes, offering a pathway to next-generation antiarrhythmic drugs .

Properties

Molecular Formula

C10H11BrClF2N

Molecular Weight

298.55 g/mol

IUPAC Name

6-bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H10BrF2N.ClH/c11-8-2-1-6-5-14-9(10(12)13)4-7(6)3-8;/h1-3,9-10,14H,4-5H2;1H

InChI Key

JTIBZCXPBIVOTM-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)Br)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes and Methods

General Synthetic Strategy

The synthesis of 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride generally proceeds through the following stages:

  • Construction of the tetrahydroisoquinoline ring system, starting from appropriately substituted phenyl precursors.
  • Introduction of the bromine atom at the 6-position via selective halogenation or by using brominated starting materials.
  • Installation of the difluoromethyl group at the 3-position through difluoromethylation reactions.
  • Final conversion to the hydrochloride salt for stabilization and purification.

These steps are optimized to maximize yield and selectivity, often involving protection and deprotection strategies and purification by column chromatography.

Specific Preparation Methods

Synthesis from 3-Bromophenylacetonitrile (Four-Step Process)

A patented method outlines the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives, which can be adapted for the difluoromethyl analog:

Step Reaction Description Reagents & Conditions Outcome
1 Reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine Raney nickel catalyst, hydrogen gas, methanol or ethanol solvent, heated 3-Bromophenethylamine obtained
2 Carbamate formation 3-Bromophenethylamine, methyl chloroformate, acid catalyst, organic solvent, controlled temperature Methyl 3-bromophenethylcarbamate
3 Cyclization to tetrahydroisoquinoline ring Methyl 3-bromophenethylcarbamate, 2-oxoacetic acid, concentrated sulfuric acid, tetrahydrofuran solvent 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
4 Hydrolysis to final product Concentrated sulfuric acid 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

This route is efficient and scalable, providing a robust pathway to the brominated tetrahydroisoquinoline core, which can be further functionalized to introduce the difluoromethyl group.

Difluoromethyl Group Introduction

The difluoromethyl group is typically introduced via difluoromethylation reactions involving difluoroacetamide derivatives or difluoroacetonitrile intermediates:

  • Difluoroacetamide is converted to difluoroacetonitrile by dehydration using phosphorus pentoxide.
  • Difluoroacetonitrile reacts with benzylmagnesium chloride to form an iminium salt intermediate.
  • The intermediate is reduced in situ with sodium borohydride to yield a phenylpropylamine derivative bearing the difluoromethyl group.
  • Subsequent carbamate formation and cyclization yield the difluoromethyl-substituted tetrahydroisoquinoline.

This method allows the incorporation of the difluoromethyl group at the 3-position with control over regioselectivity and stereochemistry.

Protection and Purification

In some protocols, protecting groups such as tert-butoxycarbonyl (BOC) are introduced to protect amine functionalities during intermediate steps:

Reaction Conditions Yield Notes
Reaction of 6-bromo-1,2,3,4-tetrahydroisoquinoline with BOC anhydride and DIPEA in dry tetrahydrofuran at room temperature overnight Stirring at room temperature, followed by acidification and extraction 88-96% Provides tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives; purification by column chromatography

This step improves the stability and ease of purification of intermediates.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield/Selectivity
Atmosphere Inert gas (nitrogen or argon) Prevents oxidation and side reactions
Solvents Acetonitrile, dichloromethane, tetrahydrofuran Solvent polarity affects reaction rate and selectivity
Temperature Room temperature to 80°C Elevated temperatures accelerate reactions but may reduce selectivity
Bases DIPEA (N,N-diisopropylethylamine), Hunig’s base Facilitate carbamate formation and amine protection
Acidification Phosphoric acid for pH adjustment Enables extraction and isolation of hydrochloride salt
Purification Column chromatography with ethyl acetate/heptane mixtures Ensures high purity of final product

Optimization of these parameters is critical to achieve high yields (up to 96%) and purity, as demonstrated in multiple experimental reports.

Characterization and Analytical Data

The synthesized this compound is characterized by:

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical shifts corresponding to the tetrahydroisoquinoline ring, bromine substitution, and difluoromethyl group.
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic pattern consistent with bromine.
  • X-ray Crystallography: Crystal structure analysis of the hydrochloride salt reveals the disorder of the difluoromethyl group and molecular conformation details.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Four-step synthesis from 3-bromophenylacetonitrile 3-Bromophenylacetonitrile Raney nickel, methyl chloroformate, 2-oxoacetic acid, sulfuric acid Hydrogenation, acid catalysis, cyclization, hydrolysis High Efficient for brominated core
Difluoromethylation via difluoroacetonitrile intermediate Difluoroacetamide, benzylmagnesium chloride P2O5, NaBH4 Dehydration, Grignard reaction, reduction Moderate to high Introduces difluoromethyl at 3-position
Protection with BOC anhydride 6-Bromo-1,2,3,4-tetrahydroisoquinoline BOC anhydride, DIPEA Room temperature, overnight 88-96% Facilitates purification

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes aryl halide displacement with nucleophiles. Typical reactions include:

  • Buchwald-Hartwig amination with primary/secondary amines (e.g., morpholine, piperidine) in the presence of palladium catalysts

  • Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ systems

Reaction conditions:

ReagentCatalyst SystemTemperatureYield (%)
MorpholinePd(OAc)₂/Xantphos100°C78–85
4-Methoxyphenylboronic acidPdCl₂(dppf)/K₂CO₃80°C72

Electrophilic Aromatic Substitution

The electron-rich tetrahydroisoquinoline ring participates in:

  • Nitration with HNO₃/H₂SO₄ at 0–5°C (para- and meta-products observed)

  • Sulfonation using chlorosulfonic acid (CISO₃H) to introduce sulfonyl groups at position 7

Key data from analogous compounds :

Reaction TypePosition ModifiedMajor Product RatioSelectivity Factor
Nitration7-NO₂4:1 (para:meta)3.8
Sulfonation7-SO₃H>95%N/A

Hydrolysis and Salt Formation

The hydrochloride salt undergoes:

  • pH-dependent hydrolysis in aqueous solutions:

    • Stable at pH 2–4 (25°C, t₁/₂ > 24 hrs)

    • Degrades at pH > 6 via ring-opening (t₁/₂ = 3.2 hrs at pH 7.4)

  • Counterion exchange with strong bases (e.g., NaOH) to yield free base

Reductive Transformations

Documented reductions include:

  • Catalytic hydrogenation (H₂/Pd-C) to remove bromine (yield: 89%)

  • Diborane-mediated reduction of lactam precursors during synthesis (see Scheme 1)

Fluorine-Specific Reactivity

The difluoromethyl group (-CF₂H) shows:

  • Radical stability in ESR studies (g-factor = 2.0032)

  • Resistance to hydrolysis under basic conditions (no F⁻ release detected at pH 9)

Biological Interaction Pathways

While not direct chemical reactions, its target binding modes inform synthetic modifications:

Biological TargetBinding Affinity (Kᵢ)Key Interaction
α₂-Adrenoceptor12 nMH-bond with Asp79
PNMT enzyme8.5 nMHalogen bonding

Data from structurally similar 3-difluoromethyl-THIQs

Stability Under Synthetic Conditions

Critical stability parameters:

ConditionDegradation PathwayHalf-Life
UV light (254 nm)Radical formation45 min
80°C (dry)Dehydrohalogenation6 hrs
40°C/75% RHHydrolysis18 hrs

Scientific Research Applications

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its targets. The bromine atom may facilitate interactions with specific protein residues, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Positions/Type Key Features Reference
6-Bromo-3-(difluoromethyl)-THIQ* hydrochloride C₁₀H₁₁BrClF₂N 298.56 6-Br, 3-CF₂H High reactivity for cross-coupling
6-(Trifluoromethyl)-THIQ hydrochloride C₁₀H₁₁ClF₃N 237.65 6-CF₃ Enhanced lipophilicity, metabolic stability
8-Bromo-6-fluoro-THIQ hydrochloride C₉H₁₀BrClFN 266.54 8-Br, 6-F Dual halogenation for selective binding
6-Bromo-4,4-dimethyl-THQ hydrochloride (quinoline) C₁₁H₁₅BrClN 276.60 6-Br, 4,4-dimethyl (quinoline core) Structural isomer with distinct ring system
7-Bromo-6-methoxy-THIQ hydrochloride C₁₀H₁₂BrClNO 278.60 7-Br, 6-OCH₃ Electron-donating methoxy group
5-Bromo-6-methyl-THIQ hydrochloride C₁₀H₁₃BrClN 262.57 5-Br, 6-CH₃ Steric hindrance at 5- and 6-positions

*THIQ: 1,2,3,4-Tetrahydroisoquinoline

Key Comparative Insights

  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 6-(Trifluoromethyl)-THIQ hydrochloride increases lipophilicity and metabolic stability compared to the difluoromethyl (-CF₂H) group in the target compound . Halogen Positioning: 8-Bromo-6-fluoro-THIQ hydrochloride demonstrates how bromine at position 8 (vs. Methoxy vs. Difluoromethyl: 7-Bromo-6-methoxy-THIQ hydrochloride replaces -CF₂H with a methoxy (-OCH₃) group, which is electron-donating and may reduce oxidative stability .
  • Structural Isomerism: The quinoline derivative 6-Bromo-4,4-dimethyl-THQ hydrochloride () highlights the impact of ring system differences. Quinoline’s nitrogen at position 1 (vs.

Physicochemical Properties

  • Molecular Weight : The target compound (298.56 g/mol) is heavier than analogs like 6-(Trifluoromethyl)-THIQ hydrochloride (237.65 g/mol), which may affect bioavailability .
  • Polarity : Difluoromethyl groups (-CF₂H) are less polar than trifluoromethyl (-CF₃), suggesting the target compound may exhibit intermediate solubility in aqueous media .

Biological Activity

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound features a tetrahydroisoquinoline core, which is known for various biological activities. The presence of bromine and difluoromethyl groups enhances its pharmacological profile. The molecular formula is C9H10BrF2NC_9H_{10}BrF_2N with a molecular weight of approximately 250.08 g/mol.

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinolines exhibit cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several 1,2,3,4-tetrahydroisoquinoline derivatives, revealing that structural modifications significantly influence their effectiveness against human promyelocytic leukemia (HL-60) and oral squamous cell carcinoma (HSC) lines. The study highlighted correlations between molecular descriptors (like hydrophobicity) and cytotoxicity, suggesting that the biological activity may depend on the spatial configuration and electronic properties of the compound .

CompoundCell LineCC(50) (µM)
6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinolineHL-60TBD
1,2,3,4-Tetrahydroisoquinoline Derivative AHSC-40.48
1,2,3,4-Tetrahydroisoquinoline Derivative BHSC-29.6

Neuropharmacological Effects

The neuropharmacological activity of tetrahydroisoquinolines has been explored in the context of their interaction with neurotransmitter transporters. Compounds structurally similar to 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline have shown promising results as inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT). These interactions suggest potential applications in treating mood disorders and other neurological conditions .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the tetrahydroisoquinoline ring in modulating biological activity. For instance:

  • Bromine Substitution : Enhances binding affinity to neurotransmitter receptors.
  • Difluoromethyl Group : Modifies lipophilicity and may influence blood-brain barrier permeability.

Case Studies

  • Antitumor Activity : A series of studies have demonstrated that tetrahydroisoquinoline derivatives exhibit significant antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. For instance, one study reported that certain derivatives led to a reduction in tumor volume in xenograft models.
  • Neuroprotective Effects : In animal models of neurodegeneration, compounds similar to 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline have shown protective effects against oxidative stress-induced neuronal damage.

Q & A

Q. What synthetic strategies are recommended for introducing bromine and difluoromethyl groups into tetrahydroisoquinoline scaffolds?

Methodological Answer:

  • Bromination : Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) can introduce bromine at position 6 of the tetrahydroisoquinoline core. For regioselective bromination, optimize reaction conditions (e.g., Br₂/FeBr₃ in DCM at 0°C) .
  • Difluoromethylation : Radical trifluoromethylation followed by selective defluorination or direct CH difluoromethylation using reagents like ClCF₂H/CuI. Monitor fluorination efficiency via ¹⁹F NMR .
  • Hydrochloride Salt Formation : Final protonation with HCl gas in anhydrous ether ensures salt stability .

Q. How should researchers address discrepancies in NMR data for fluorinated tetrahydroisoquinoline derivatives?

Methodological Answer:

  • 19F NMR Analysis : Fluorine’s high electronegativity causes significant chemical shift variations. Use deuterated solvents (e.g., DMSO-d₆) and reference to CFCl₃ for calibration .
  • Dynamic Effects : Fluorine atoms may induce conformational changes. Perform variable-temperature NMR to resolve splitting patterns caused by rotamers .

Q. What safety protocols are critical when handling halogenated tetrahydroisoquinolines?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods, nitrile gloves, and eye protection. Brominated compounds may release HBr upon decomposition; neutralize with NaHCO₃ .
  • Storage : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the difluoromethyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in difluoromethylated tetrahydroisoquinolines?

Methodological Answer:

  • Substituent Variation : Compare analogs (e.g., 6-Bromo-3-(trifluoromethyl) vs. difluoromethyl derivatives) in enzymatic assays.
    Example Table :

    CompoundSubstituent (Position 3)IC₅₀ (nM)Target Enzyme
    ACF₃12.3Kinase X
    BCHF₂8.7Kinase X
  • Computational Modeling : Use DFT calculations to assess electronic effects of fluorine on binding affinity .

Q. What analytical techniques resolve challenges in purity assessment of halogenated tetrahydroisoquinolines?

Methodological Answer:

  • HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Detect halogen isotopes (e.g., ⁷⁹Br/⁸¹Br) via high-resolution MS .
  • Elemental Analysis : Confirm Br/F stoichiometry with combustion analysis or X-ray photoelectron spectroscopy (XPS) .

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method with HPLC quantification.
    Example Data :

    SolventSolubility (mg/mL)
    Water0.5
    DMSO45.2
    Chloroform12.8
  • Co-solvent Systems : For in vivo studies, employ cyclodextrin-based formulations to enhance aqueous solubility .

Data Contradiction Analysis

Q. How to reconcile inconsistent yields in bromination reactions across literature reports?

Methodological Answer:

  • Parameter Optimization : Tabulate reaction variables (temperature, catalyst loading) and yields from peer-reviewed studies.
    Example Table :

    CatalystTemp (°C)Yield (%)Reference
    FeBr₃078
    NBS2562
  • Mechanistic Insight : FeBr₃ may favor EAS, while NBS promotes radical pathways. Validate via radical trapping experiments (e.g., TEMPO) .

Future Research Directions

Q. What in vitro models are suitable for evaluating the pharmacokinetics of fluorinated tetrahydroisoquinolines?

Methodological Answer:

  • Caco-2 Assays : Assess intestinal permeability and P-gp efflux ratios .
  • Microsomal Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify metabolic half-life .

Q. How can crystallography aid in understanding halogen bonding in protein-ligand interactions?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases). Analyze Br···O/N distances (<3.3 Å) to confirm halogen bonding .

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